Unique Functional CTL Recognition of Endogenously Processed G250 Antigen vs. 12 Other G250 HLA-A2.1-Binding Peptides
In the foundational epitope-mapping study by Vissers et al., 60 potential HLA-A2.1-binding peptides were predicted computationally within the G250 antigen. Of these, 13 peptides demonstrated high-to-intermediate binding to HLA-A2.1 molecules in a competition-based binding assay; 4 of these 13 (including peptides 254–262, 271–279, 12–21, and 415–423) were able to prime CTLs in HLA-A2.1Kb transgenic mice that lysed peptide-loaded T2 target cells. Critically, only G250 peptide 254–262 (HLSTAFARV) induced CTLs capable of lysing target cells that endogenously expressed the full-length G250 antigen [1]. Human CTLs raised against G250 254–262 also specifically lysed G250-expressing renal cell carcinoma cells, confirming cross-species epitope relevance [1].
| Evidence Dimension | CTL recognition of endogenously processed antigen (functional epitope validation) |
|---|---|
| Target Compound Data | G250 254-262 (HLSTAFARV): positive – CTLs lysed target cells endogenously expressing G250 (both murine and human CTLs) |
| Comparator Or Baseline | G250 peptides 271-279, 12-21, and 415-423: negative – CTLs lysed only peptide-loaded but not endogenously G250-expressing target cells; remaining 9 of 13 HLA-A2.1-binding peptides: negative – failed to generate CTLs at all |
| Quantified Difference | 1 of 13 binding peptides (1 of 4 immunogenic peptides) demonstrated endogenous antigen recognition. Qualitative: exclusive functional responder among 60 predicted candidates. |
| Conditions | HLA-A2.1Kb transgenic mouse CTL priming and ⁵¹Cr-release cytotoxicity assays; human CTL cultures from HLA-A2.1⁺ healthy donors against G250⁺ RCC cell lines |
Why This Matters
Only the 254-262 epitope fulfills the essential criterion of natural processing and presentation required for both vaccine-induced tumor killing and valid immune monitoring; selection of any other G250 peptide would lack this demonstrated functional relevance.
- [1] Vissers JL, De Vries IJ, Schreurs MW, et al. The renal cell carcinoma-associated antigen G250 encodes a human leukocyte antigen (HLA)-A2.1-restricted epitope recognized by cytotoxic T lymphocytes. Cancer Res. 1999;59(21):5554-5559. PMID: 10554034. View Source
